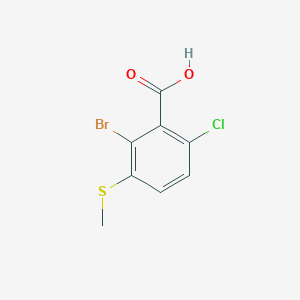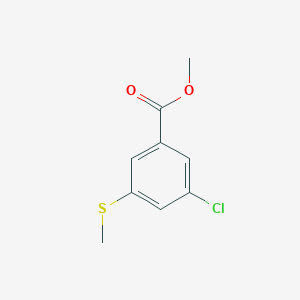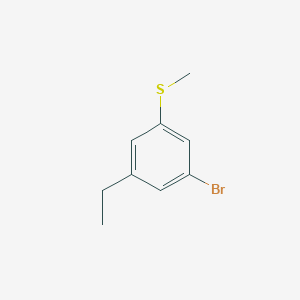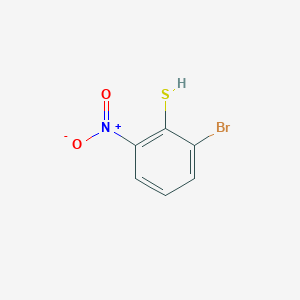
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has a wide range of applications in the scientific field. It is used in a variety of lab experiments, as well as in research studies. This compound has been found to have unique properties that make it suitable for a variety of uses. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves the introduction of a fluoro group, a methylsulfanyl group, and a trifluoromethyl group onto a benzene ring.
Starting Materials
Benzene, Fluorine gas, Methyl mercaptan, Trifluoromethyl iodide, Sodium hydride, Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene., Step 2: Reduction of nitrobenzene using sodium hydride and DMF to form aniline., Step 3: Fluorination of aniline using fluorine gas and a catalyst such as iron or cobalt to form 2-fluoroaniline., Step 4: Methylation of 2-fluoroaniline using methyl mercaptan and a catalyst such as copper(I) iodide to form 2-fluoro-1-(methylsulfanyl)benzene., Step 5: Trifluoromethylation of 2-fluoro-1-(methylsulfanyl)benzene using trifluoromethyl iodide and a base such as potassium carbonate to form 2-fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene., Step 6: Purification of the final product using a solvent such as chloroform.
Applications De Recherche Scientifique
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used in a variety of studies to study the effects of different compounds on biological systems. For example, it has been used in studies of the effects of different compounds on the human brain, as well as in studies of the effects of different compounds on the environment. Additionally, it has been used in studies of the effects of different compounds on the immune system and in studies of the effects of different compounds on cancer cells.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other molecules, such as proteins, and to affect the expression of certain genes.
Effets Biochimiques Et Physiologiques
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as to have an effect on the nervous system. Additionally, it has been found to have an effect on the cardiovascular system, as well as to have an effect on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has been found to be safe for use in lab experiments. However, it is important to note that it can be difficult to work with, as it is highly volatile and can be difficult to handle. Additionally, it is important to be aware of the potential risks associated with its use, as it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. One potential direction is the use of this compound in drug development, as it has been found to have a number of potential therapeutic effects. Additionally, it could be used in studies to better understand the effects of different compounds on biological systems. Additionally, it could be used in studies to better understand the effects of different compounds on the environment. Finally, it could be used in studies to better understand the effects of different compounds on the immune system and in cancer research.
Propriétés
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRSXWVRXCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)








![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

